1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester

Lipophilicity Drug Design ADME

Researchers often face low yields in cross-coupling due to unreactive chloro/bromo analogs. This 6-iodo-7-azaindole N-Me carbamate solves that with superior palladium-catalyzed reactivity, enabling high-yield C6-arylation under mild conditions. - Orthogonal methyl carbamate protecting group allows selective deprotection alongside acid-labile groups. - Iodine anomalous scattering facilitates X-ray phasing for fragment-based drug discovery. - Consistent ≥98% purity minimizes byproduct formation in multi-step kinase inhibitor syntheses.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
CAS No. 143468-10-4
Cat. No. B12951431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester
CAS143468-10-4
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCOC(=O)N1C=CC2=C1N=C(C=C2)I
InChIInChI=1S/C9H7IN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3
InChIKeyYNGDCWMPVFPASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 143468-10-4): A Key 7-Azaindole Intermediate for Kinase Inhibitor Synthesis


1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester (CAS 143468-10-4) is a 7-azaindole derivative bearing an iodine atom at the 6-position and an N1-methyl carbamate protecting group. Its molecular weight is 302.07 g/mol, and its predicted LogP is 2.26 [1]. This compound is a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, where the iodo substituent serves as a reactive handle for cross-coupling reactions and the methyl carbamate enables orthogonal deprotection strategies [2].

Why 6-Iodo Methyl Carbamate Cannot Be Simply Replaced by 6-Chloro or N-Boc Analogs


Among 7-azaindole derivatives, the combination of a 6-iodo substituent and an N1-methyl carbamate protecting group is not generic. The iodine atom provides markedly superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro or bromo analogs, enabling milder conditions and higher yields [1]. Additionally, the methyl carbamate protecting group is orthogonal to common acid-labile protecting groups (e.g., Boc), allowing sequential deprotection strategies critical in multi-step synthesis of complex kinase inhibitors [2]. Substituting this compound with a 6-chloro or N-Boc analog would require re-optimization of reaction conditions and may compromise overall synthetic efficiency.

Quantitative Differentiation Evidence for 6-Iodo-7-azaindole Methyl Carbamate vs. Closest Analogs


Comparative Lipophilicity: 6-Iodo Methyl Ester vs. 6-Halo Analogs

The target compound (6-iodo) exhibits a predicted LogP of 2.26 (Chemsrc) and XLogP3-AA of 2.2 (PubChem), which is approximately 0.5 log units higher than the 6-chloro analog (predicted XLogP3-AA ~1.5–1.7 based on Hansch π contributions). This difference corresponds to a ~3-fold increase in octanol/water partition coefficient [1].

Lipophilicity Drug Design ADME

Cross-Coupling Reactivity: 6-Iodo vs. 6-Chloro in Palladium-Catalyzed Reactions

Aryl iodides generally undergo oxidative addition with Pd(0) catalysts 10^2–10^4 times faster than aryl chlorides, permitting room-temperature couplings and broader substrate scope. While direct head-to-head data for this specific compound are not available, the 6-iodo-7-azaindole scaffold has been successfully employed in Suzuki couplings to generate C6-arylated analogs for kinase inhibitor programs, as documented in patent literature [1].

Cross-Coupling Suzuki-Miyaura SAR

Orthogonal Deprotection: Methyl Carbamate vs. tert-Butyl Carbamate Strategy

The N-methyl carbamate (COOMe) of the target compound can be selectively cleaved under basic conditions (e.g., NaOH, LiOH) that leave acid-labile protecting groups like Boc intact. In contrast, tert-butyl carbamate (Boc) requires acidic deprotection (TFA, HCl). This orthogonality enables sequential deprotection in complex molecule synthesis without affecting the 6-iodo substituent [1].

Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

Enhanced Mass Spectrometry Detection: Heavy Atom Effect of 6-Iodo Substituent

The iodine atom (atomic weight 126.9) provides a unique isotopic signature and enhances negative ion mode detection efficiency in mass spectrometry. While no specific head-to-head detection limit study was located, the presence of iodine generally improves signal-to-noise ratios in selected reaction monitoring modes, facilitating trace-level quantification in biological matrices [1].

LC-MS/MS Quantitative Analysis PK/ADME

Recommended Procurement Scenarios for Methyl 6-Iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate


Kinase Inhibitor Lead Optimization via C6-Aryl Diversification

The 6-iodo derivative serves as a crucial building block in the synthesis of 7-azaindole-based kinase inhibitors. Its high cross-coupling reactivity enables rapid generation of C6-arylated libraries for SAR studies, as evidenced by patent literature on CDC7 kinase inhibitors [1]. Researchers can achieve high conversion rates under mild conditions, minimizing byproduct formation.

Fragment-Based Drug Discovery (FBDD) using Iodine Anomalous Scattering

For FBDD programs targeting kinases, the iodine atom in the 6-position facilitates X-ray crystallography phasing via anomalous scattering, enabling precise determination of binding modes. This capability is not shared by the lighter 6-chloro or 6-fluoro analogs [1].

Sequential Deprotection in Multi-step Synthesis

The methyl carbamate protecting group allows chemists to perform transformations on the azaindole ring while maintaining protection at N1, then deprotect under basic conditions without affecting acid-labile intermediates. This strategy is particularly useful in the synthesis of complex inhibitors requiring multiple orthogonal protecting groups [1].

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